![molecular formula C19H19Cl2N5O2 B2764026 2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-14-7](/img/structure/B2764026.png)
2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H19Cl2N5O2 and its molecular weight is 420.29. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Agent
The compound is an intermediate in the synthesis of the antifungal drug Ketoconazole (EP Impurity E). Ketoconazole is used to treat fungal infections, particularly those affecting the skin, hair, and nails. By inhibiting fungal cell membrane synthesis, it effectively combats a wide range of fungal pathogens .
Anti-HIV-1 Activity
Recent studies have investigated the potential of indole derivatives, including this compound, as anti-HIV agents. Molecular docking studies suggest that it may interact with viral proteins, inhibiting HIV-1 replication .
Plant Hormone Analog
Indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Interestingly, derivatives of indole, such as our compound, exhibit similar structural features. While further research is needed, these analogs could potentially modulate plant growth and development .
Anticancer Properties
Indole-based compounds have shown promise in cancer research. Our compound’s unique structure warrants investigation for potential anticancer effects. It may interfere with cellular processes or pathways relevant to cancer progression .
Antibacterial Activity
Given the presence of imidazole and indole moieties, this compound might exhibit antibacterial properties. Researchers could explore its efficacy against bacterial pathogens, potentially contributing to novel antimicrobial therapies .
Biochemical Research Tool
Scientists can use this compound as a biochemical tool to study various cellular processes. Its interactions with enzymes, receptors, or other biomolecules could provide valuable insights into biological mechanisms .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been found to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound is predicted to have a melting point of 120-122°C, a boiling point of 665.7±55.0 °C, and a density of 1.44±0.1 g/cm3 . It is slightly soluble in DMSO and methanol .
Result of Action
Imidazole derivatives have been reported to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N5O2/c1-10(2)26-11(3)8-24-15-16(22-18(24)26)23(4)19(28)25(17(15)27)9-12-13(20)6-5-7-14(12)21/h5-8,10H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWYTUMJCQLPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
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